molecular formula C6H7F3O2 B6235693 rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2137544-92-2

rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6235693
CAS No.: 2137544-92-2
M. Wt: 168.11 g/mol
InChI Key: MVNRGPSCFHXBBA-UCORVYFPSA-N
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Description

rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a trifluoromethyl-substituted alkene with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the cyclopropane ring provides rigidity to the molecule, influencing its overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
  • rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Uniqueness

rac-(1R,2R)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the methyl and trifluoromethyl groups on the cyclopropane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

2137544-92-2

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

(1S,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11)/t3-,5-/m0/s1

InChI Key

MVNRGPSCFHXBBA-UCORVYFPSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O

Canonical SMILES

CC1(CC1C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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